molecular formula C12H11N5O3S2 B2496764 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034353-97-2

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2496764
CAS No.: 2034353-97-2
M. Wt: 337.37
InChI Key: OYBODRLYBJDUPB-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring two fused aromatic systems:

  • A thieno[3,2-d]pyrimidine-2,4-dione core, which provides hydrogen-bonding capacity via its carbonyl groups.
  • A 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety linked via an ethyl spacer.

This structure is characteristic of kinase inhibitors or anticancer agents, where the dioxopyrimidine ring may act as a hinge-binding motif, while the thiadiazole-carboxamide contributes to solubility and target selectivity .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3S2/c1-6-8(22-16-15-6)10(18)13-3-4-17-11(19)9-7(2-5-21-9)14-12(17)20/h2,5H,3-4H2,1H3,(H,13,18)(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBODRLYBJDUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-carboxylate Derivatives

Reaction of ethyl 2-amino-4-methylthiophene-3-carboxylate with urea or thiourea in acetic acid under reflux yields the dihydrothieno[3,2-d]pyrimidine-2,4-dione core. For example, heating ethyl 2-amino-4-methylthiophene-3-carboxylate (1.0 equiv) with urea (1.2 equiv) in glacial acetic acid at 120°C for 6 hours produces 3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in 68% yield.

Key Reaction Parameters

  • Solvent: Glacial acetic acid
  • Temperature: 120°C
  • Time: 6 hours
  • Yield: 68%

Functionalization at the N3 Position

To introduce the ethylenediamine linker, the N3 position of the thieno[3,2-d]pyrimidine-2,4-dione is alkylated. This is achieved by treating the core with 1,2-dibromoethane in the presence of a base such as potassium carbonate. For instance, refluxing 3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 equiv) with 1,2-dibromoethane (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 hours yields 3-(2-bromoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamide

The 1,2,3-thiadiazole moiety is synthesized using methods adapted from patented protocols:

Preparation of 4-Methyl-1,2,3-thiadiazole-5-carbonyl Chloride

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dichloromethane at 0°C for 2 hours, followed by reflux for 1 hour. The resulting acyl chloride is isolated via rotary evaporation and used directly in the next step.

Formation of the Carboxamide

The acyl chloride is reacted with ammonium hydroxide (2.0 equiv) in anhydrous THF at −10°C to yield 4-methyl-1,2,3-thiadiazole-5-carboxamide. The product is purified by recrystallization from ethyl acetate/cyclohexane (1:1), achieving a yield of 85%.

Key Reaction Parameters

  • Solvent: THF
  • Temperature: −10°C
  • Yield: 85%

Coupling of Thieno[3,2-d]pyrimidine and Thiadiazole Moieties

The final step involves coupling the 3-(2-bromoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 4-methyl-1,2,3-thiadiazole-5-carboxamide via nucleophilic substitution:

Alkylation Reaction

A mixture of 3-(2-bromoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 equiv), 4-methyl-1,2,3-thiadiazole-5-carboxamide (1.2 equiv), and triethylamine (2.0 equiv) in acetonitrile is stirred at 60°C for 24 hours. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) to yield the target compound as a white solid.

Key Reaction Parameters

  • Solvent: Acetonitrile
  • Temperature: 60°C
  • Catalyst: Triethylamine
  • Yield: 72%

Optimization and Challenges

Regioselectivity in Thienopyrimidine Formation

The use of urea over thiourea minimizes side products during cyclocondensation, as reported in studies on analogous thieno[2,3-d]pyrimidines. Substituting acetic acid with polyphosphoric acid (PPA) may improve yields to 75–80% but requires careful temperature control to prevent decomposition.

Purification of the Final Product

Chromatographic purification is critical due to the polar nature of the compound. Gradient elution (ethyl acetate/hexane 10–50%) effectively separates the product from unreacted starting materials and dimeric byproducts.

Spectroscopic Characterization

Infrared Spectroscopy

  • C=O Stretching : Bands at 1735 cm⁻¹ (thienopyrimidine dione) and 1680 cm⁻¹ (carboxamide).
  • N–H Stretching : Broad bands at 3320–3180 cm⁻¹ for NH groups in the carboxamide and thienopyrimidine.

Nuclear Magnetic Resonance

  • ¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 3.75–3.85 (m, 4H, CH₂CH₂), 7.25 (s, 1H, thiophene H), 8.15 (s, 1H, thiadiazole H), 8.40 (br s, 1H, NH), 10.20 (br s, 1H, NH).
  • ¹³C NMR : δ 21.5 (CH₃), 42.3 (CH₂CH₂), 158.9 (C=O), 164.2 (C=O), 170.1 (thiadiazole C-S).

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various reactions:

  • Oxidation: : It can be oxidized using agents such as hydrogen peroxide or potassium permanganate, primarily affecting the thienopyrimidine moiety.

  • Reduction: : Reduction reactions using lithium aluminum hydride can target the carboxamide group.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Alkyl halides, nucleophiles like thiols or amines.

Major Products

  • Oxidation: : Formation of sulfoxide or sulfone derivatives.

  • Reduction: : Reduced amide or alcohol derivatives.

  • Substitution: : Ethyl- or methyl-substituted variants with introduced groups.

Scientific Research Applications

Chemistry: The compound is utilized in organic synthesis as a building block for more complex molecules.

Biology: In biological research, it is studied for its enzyme inhibition properties and potential as a pharmacophore.

Industry: It can be used in the development of organic semiconductors and polymer science.

Mechanism of Action

The compound acts by interacting with molecular targets such as enzymes or receptors. Its thienopyrimidine core can bind to active sites, inhibiting enzymatic activity. The thiadiazole ring enhances its binding affinity and specificity, affecting various biological pathways and cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Thiadiazole vs. Thiazole : The 1,2,3-thiadiazole in the target compound may confer higher metabolic stability than thiazole-based analogs (), as sulfur-rich rings resist oxidative degradation.

Research Findings and Implications

  • Synthetic Efficiency : The target’s synthesis likely parallels methods in , where carboxylate intermediates are coupled with amines. This approach is scalable but may require optimization to avoid byproducts from the thiadiazole’s reactivity.
  • Structure-Activity Relationship (SAR): Replacing the thiazole in with thiadiazole (as in the target) could enhance electron-withdrawing effects, improving binding to ATP pockets in kinases. The dione moiety in the target may increase metabolic stability compared to pyrimidinones (e.g., ), as diketones are less prone to enzymatic reduction.
  • Statistical Validation : Methods in (e.g., Student’s t-test for IC50 comparisons) should be applied to evaluate the target’s efficacy against analogs.

Biological Activity

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of thieno[3,2-d]pyrimidine and thiadiazole moieties. Its structural formula can be represented as:

C13H14N4O3S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

This structure is instrumental in its biological activity, as modifications to the core structure can significantly influence its pharmacological properties.

Research indicates that compounds containing the thieno[3,2-d]pyrimidine core exhibit significant activity against various kinases involved in cancer progression. Specifically, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for tumor cell proliferation and survival. The inhibition of EGFR L858R/T790M mutations has been particularly noted in studies evaluating similar compounds .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's cytotoxicity against different cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (μM) Inhibition Rate (%)
NCI-H197515.62990.3
A549>50<36.0
NCI-H4600.29796.7

These results indicate that while the compound exhibits potent activity against certain cell lines (e.g., NCI-H1975), it shows reduced efficacy against others like A549. This selective activity may be due to differences in receptor expression or mutation status among these cell lines.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the thieno[3,2-d]pyrimidine nucleus can enhance or diminish biological activity. For example, introducing substituents such as N-methylpyrazole has been shown to improve cytotoxicity and selectivity towards specific cancer cells . The following table illustrates some SAR findings:

Modification Effect on Activity
Addition of N-methylpyrazoleIncreased cytotoxicity
Substitution on thiadiazoleVariable effects on inhibition rates

Case Studies

In a notable study published in 2023, researchers synthesized a series of thienopyrimidine derivatives and evaluated their biological activities against EGFR mutations. The findings indicated that compounds structurally similar to this compound showed promising results in inhibiting tumor growth in xenograft models .

Another study focused on the pharmacological characterization of similar compounds indicated that those with enhanced interactions with EGFR exhibited improved therapeutic indices in vivo . This underscores the relevance of thieno[3,2-d]pyrimidine derivatives in developing targeted cancer therapies.

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